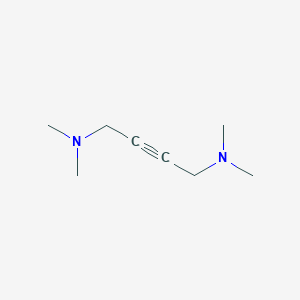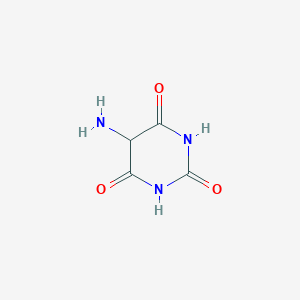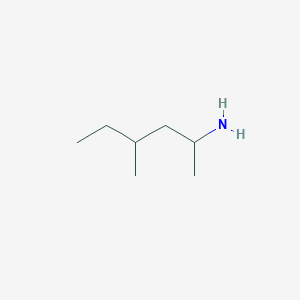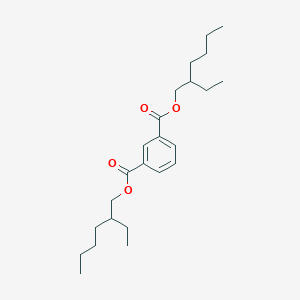
Diphenyl(p-tolyl)phosphine
Vue d'ensemble
Description
Diphenyl(p-tolyl)phosphine, also known as (4-Methylphenyl)diphenyl phosphine, is an organophosphorus compound . It has a molecular formula of C19H17P and a molecular weight of 276.31 .
Synthesis Analysis
While specific synthesis methods for Diphenyl(p-tolyl)phosphine were not found in the search results, phosphines are generally synthesized through Staudinger reactions . In these reactions, diphenylphosphorylazide reacts with different substituted phosphines to produce N-phosphorylated iminophosphoranes .Molecular Structure Analysis
The molecular structure of Diphenyl(p-tolyl)phosphine consists of a phosphorus atom bonded to two phenyl groups and one p-tolyl group . The InChI string representation of its structure isInChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 . Chemical Reactions Analysis
Diphenyl(p-tolyl)phosphine can participate in various types of reactions. It is suitable for Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It can also be used as a reactant for three-component cyclization, probing coordination ability via a palladium pincer complex, and chelation-assisted hydroacylation of olefins with primary alcohols .Physical And Chemical Properties Analysis
Diphenyl(p-tolyl)phosphine is a liquid at room temperature . It has a melting point of 66-68 °C . Its SMILES string representation isCc1ccc(cc1)P(c2ccccc2)c3ccccc3 .
Applications De Recherche Scientifique
Three-Component Cyclization
Diphenyl(p-tolyl)phosphine can be used as a reactant in three-component cyclization . This process involves the reaction of multiple components to form a cyclic compound, which is a key step in the synthesis of many complex organic molecules.
Palladium Pincer Complex
Diphenyl(p-tolyl)phosphine can be used to probe the coordination ability via a palladium pincer complex . Pincer complexes are a type of organometallic compound where a metal atom is ‘pincered’ between organic ligands. These complexes are used in various areas of chemistry, including catalysis and materials science.
Chelation-Assisted Hydroacylation
This compound can also be used in chelation-assisted hydroacylation of olefins with primary alcohols . Hydroacylation is a type of organic reaction where an aldehyde (or ketone) is added to an alkene to form a larger ketone. This reaction is often catalyzed by transition metals.
Synthesis of Trinuclear Ruthenium Carbonyl Triarylphosphine Cluster Complexes
Diphenyl(p-tolyl)phosphine is a reactant for the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . These complexes have potential applications in catalysis and materials science.
Leishmanicidal Leads Targeting Mitochondria
It can be used in the synthesis of leishmanicidal leads targeting mitochondria . Leishmaniasis is a disease caused by parasites of the Leishmania type. Research in this area could lead to the development of new treatments for this disease.
Buchwald-Hartwig Cross Coupling Reaction
Diphenyl(p-tolyl)phosphine is suitable for Buchwald-Hartwig Cross Coupling Reaction . This reaction is a type of cross-coupling reaction, used to form carbon-nitrogen bonds. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Heck Reaction
It can be used in the Heck Reaction . The Heck reaction is a type of chemical reaction in organic chemistry that couples aryl halides with alkenes. It is a useful method for the formation of carbon-carbon bonds and is used in the synthesis of various organic compounds.
Suzuki-Miyaura Coupling
Diphenyl(p-tolyl)phosphine is also suitable for Suzuki-Miyaura Coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. It is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Diphenyl(p-tolyl)phosphine is a phosphine ligand that primarily targets metal ions in various chemical reactions . It is often used in palladium-catalyzed reactions, where it binds to the metal center and facilitates the reaction .
Mode of Action
The compound interacts with its targets through coordination, where it donates its lone pair of electrons on the phosphorus atom to the metal ion . This forms a complex that can undergo further reactions. The presence of the p-tolyl group can influence the steric and electronic properties of the complex, affecting the course of the reaction .
Biochemical Pathways
Diphenyl(p-tolyl)phosphine is involved in various chemical reactions, including three-component cyclization, chelation-assisted hydroacylation of olefins with primary alcohols, and the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . These reactions can lead to the formation of new compounds with potential applications in different fields .
Result of Action
The action of Diphenyl(p-tolyl)phosphine results in the formation of new compounds through various chemical reactions . For example, it can facilitate the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . In biological systems, it has been used to synthesize leishmanicidal leads that target mitochondria through inhibition of the respiratory complex .
Propriétés
IUPAC Name |
(4-methylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMTLTYXBDJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145641 | |
| Record name | Diphenyl-p-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(p-tolyl)phosphine | |
CAS RN |
1031-93-2 | |
| Record name | Diphenyl-p-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl-p-tolylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl-p-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl-p-tolylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)




![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)






